molecular formula C12H17F3N2O B13095784 (Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine

(Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine

Cat. No.: B13095784
M. Wt: 262.27 g/mol
InChI Key: ARAATLQFURHXLJ-LUAWRHEFSA-N
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Description

(Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine is a synthetic organic compound characterized by the presence of trifluoromethyl and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine typically involves the following steps:

    Formation of the cyclohexene ring: Starting with a suitable cyclohexanone derivative, the cyclohexene ring is formed through a series of reactions including reduction and dehydration.

    Introduction of the morpholine group: The morpholine group is introduced via nucleophilic substitution or addition reactions.

    Addition of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques such as flow chemistry may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure may be modified to enhance its pharmacological properties. It could serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the morpholine group may influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2,2,2-Trifluoro-1-(2-piperidinocyclohex-2-en-1-ylidene)ethanamine
  • (Z)-2,2,2-Trifluoro-1-(2-pyrrolidinocyclohex-2-en-1-ylidene)ethanamine

Uniqueness

Compared to similar compounds, (Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine is unique due to the presence of the morpholine group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific functions.

Properties

Molecular Formula

C12H17F3N2O

Molecular Weight

262.27 g/mol

IUPAC Name

(1Z)-2,2,2-trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine

InChI

InChI=1S/C12H17F3N2O/c13-12(14,15)11(16)9-3-1-2-4-10(9)17-5-7-18-8-6-17/h4H,1-3,5-8,16H2/b11-9-

InChI Key

ARAATLQFURHXLJ-LUAWRHEFSA-N

Isomeric SMILES

C1CC=C(/C(=C(/C(F)(F)F)\N)/C1)N2CCOCC2

Canonical SMILES

C1CC=C(C(=C(C(F)(F)F)N)C1)N2CCOCC2

Origin of Product

United States

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